![molecular formula C20H18F3N3O2S B2545822 N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide CAS No. 2034299-61-9](/img/structure/B2545822.png)
N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide" is a member of the benzenesulfonamide family, which is known for its biological activity, particularly as enzyme inhibitors. Benzenesulfonamides have been extensively studied due to their potential therapeutic applications, including their role as inhibitors of carbonic anhydrases and kynurenine 3-hydroxylase, which are implicated in various diseases such as cancer and neurological disorders .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves the use of key intermediates such as substituted benzaldehydes, hydrazinobenzenesulfonamide, or pyrrole-o-amino-carbonitrile . These intermediates are then further reacted with various substituents to create a diverse array of compounds with potential biological activities. For example, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides involves the formation of a thiazolyl ring attached to the benzenesulfonamide moiety .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which can be further substituted with various functional groups. The molecular conformation and the presence of substituents can significantly influence the intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for the biological activity of these compounds .
Chemical Reactions Analysis
Benzenesulfonamides can undergo a variety of chemical reactions, including the formation of hydrogen bonds with enzymes, which is a key factor in their inhibitory activity. The presence of substituents such as chloro groups can enhance the affinity of these compounds for their target enzymes, as seen in the case of chlorinated pyrrolidinone-bearing benzenesulfonamides . Additionally, the introduction of different substituents can lead to the formation of new compounds with varied biological activities, as demonstrated in the synthesis of substituted N-(4-(6-methyl-1H-benzo[d]imidazol-2-yl)-5,6-dihydropyridin-1(2H)-yl)benzamide/benzenesulfonamides .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamides, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents can alter these properties, potentially affecting the compound's bioavailability and pharmacokinetics. The crystal structure analysis provides insights into the solid-state conformation of these compounds, which can differ significantly from their conformation in solution, as seen in the case of N-[2-(1-arenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-arenesulfonamides .
Applications De Recherche Scientifique
Carbonic Anhydrase Inhibition
Studies have identified novel benzenesulfonamide derivatives, including compounds with pyrrole, pyrrolopyrimidine, and fused pyrrolopyrimidine moieties, showing potent inhibitory effects on carbonic anhydrase isoforms, particularly those associated with tumors (hCA IX and XII). These compounds demonstrate nanomolar and subnanomolar inhibition ranges with high selectivity, indicating potential applications in cancer therapy by targeting tumor-associated carbonic anhydrases. The evaluation of these compounds against human breast cancer cell lines (MCF-7) showed effective activity, comparable to clinically used drugs like doxorubicin (Ghorab et al., 2014).
Anticancer Activity
Another line of research explored the synthesis and evaluation of N-(guanidinyl)benzenesulfonamides with biologically active pyrazole, pyrimidine, and pyridine moieties. These compounds demonstrated promising anticancer activity against human tumor breast cell lines (MCF7), with IC50 values indicating potential effectiveness as therapeutic agents. The most potent compounds exhibited activity nearly as effective as Doxorubicin, a reference drug, highlighting their potential in anticancer treatment strategies (Ghorab, El-Gazzar, Alsaid, 2014).
Antimicrobial Potential
Research into the antimicrobial potential of compounds bearing benzenesulfonamide and trifluoromethyl moieties has also been conducted. A library of substituted pyrazolo[3,4-b]pyridines was synthesized and screened for antibacterial and antifungal activities. These compounds displayed varying levels of activity against pathogenic bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal yeasts (e.g., Saccharomyces cerevisiae, Candida albicans), indicating their utility in developing new antimicrobial agents (Chandak et al., 2013).
Propriétés
IUPAC Name |
N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]-2-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O2S/c21-20(22,23)15-8-2-4-10-18(15)29(27,28)25-16-9-3-1-7-14(16)17-13-26-12-6-5-11-19(26)24-17/h1-4,7-10,13,25H,5-6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOMZQPTEJUAAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3=CC=CC=C3NS(=O)(=O)C4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4Z)-4-[[4-(Diethylamino)phenyl]methylidene]-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B2545739.png)

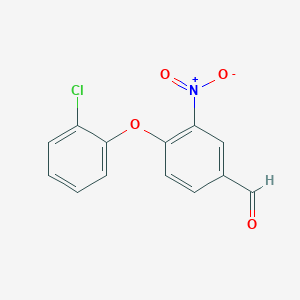
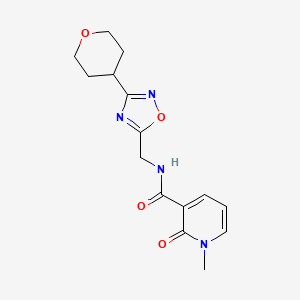
![5-[2-(2-methylphenyl)ethenyl]-2,3-dihydro-1H-1,2,4-triazole-3-thione](/img/structure/B2545746.png)

![5,6-Dimethyl-N-([1,3]thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)pyrimidine-4-carboxamide](/img/structure/B2545750.png)
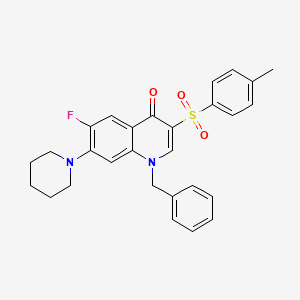
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-((difluoromethyl)sulfonyl)benzamide](/img/structure/B2545753.png)
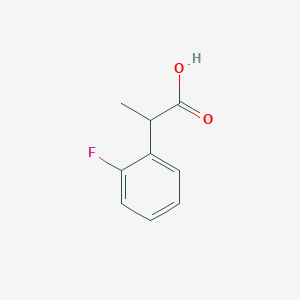
![2-[(5-Chloropyrimidin-2-yl)amino]-1-cyclopropyl-1-phenylethanol](/img/structure/B2545755.png)

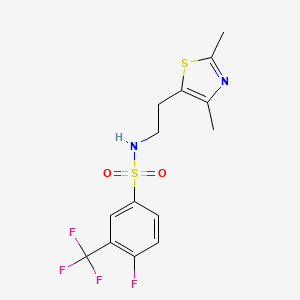
![N-(4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2545762.png)